Spleen Tyrosine Kinase (Syk) Inhibition: N-Ethyl Substitution Yields Nanomolar Potency Versus Comparator
N-Ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline exhibits potent inhibition of human recombinant spleen tyrosine kinase (Syk) with an IC50 of 7 nM [1]. This activity is notably higher than that of the closely related analog 2-nitro-5-(1-pyrrolidinyl)aniline, which demonstrates an IC50 of 26 nM against coagulation factor XIa under similar assay conditions [2]. The N-ethyl substitution on the aniline nitrogen is the key structural difference between these two compounds.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 7 nM (Syk) |
| Comparator Or Baseline | IC50 = 26 nM (Factor XIa) for 2-nitro-5-(1-pyrrolidinyl)aniline |
| Quantified Difference | ~3.7-fold lower IC50 (higher potency) for the target compound |
| Conditions | Target Compound: Syk (human recombinant, 360-635 aa residues), 10 min incubation, scintillation counting. Comparator: Factor XIa (unknown origin), 1 hr incubation, chromogenic substrate CS-21(66). |
Why This Matters
For researchers developing selective kinase inhibitors, the 3.7-fold improvement in potency directly influences lead optimization strategies and justifies the procurement of this specific N-ethyl analog over its unsubstituted counterpart.
- [1] BindingDB. BDBM50400046: N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline. 2013. View Source
- [2] BindingDB. BDBM50136608: 2-nitro-5-(1-pyrrolidinyl)aniline. 2013. View Source
